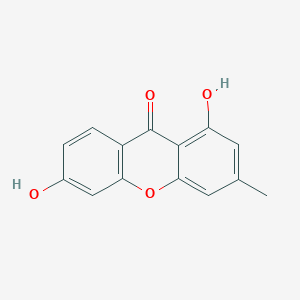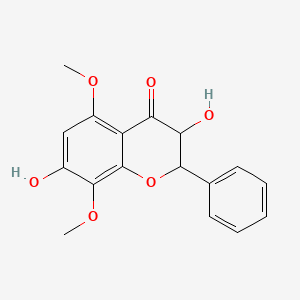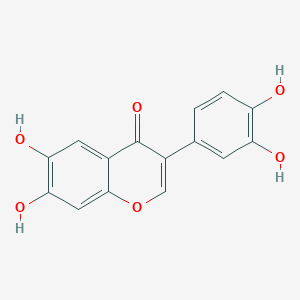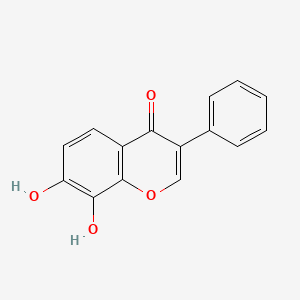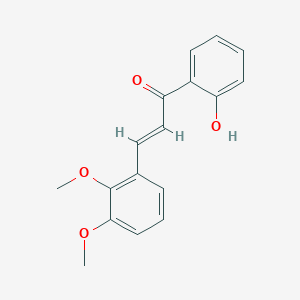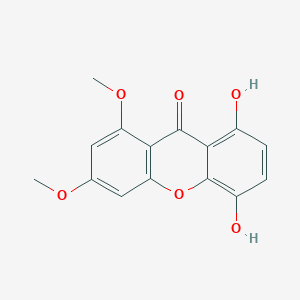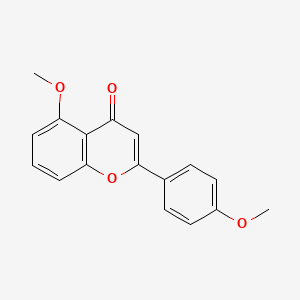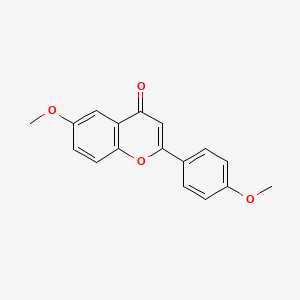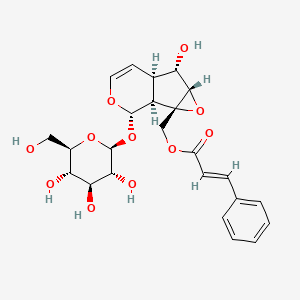
Globularin
Overview
Description
Globularin is a natural iridoid isolated from the herb of Globularia alypum . It is a group of proteins found in both plant and animal species . In humans, globulin proteins can function as enzymes, transporter proteins, or immunoglobulins .
Molecular Structure Analysis
Globularin is classified as globular proteins, known for their spherical shape . Most globulins are also identified by their inability to dissolve in water, but dissolve readily in salt water .
Physical And Chemical Properties Analysis
Globularin has a molecular formula of C24H28O11 and a molecular weight of 492.47 . It appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Antidiabetic Activity
Globularin has been identified as a major metabolite in Globularia alypum, a plant species known for its medicinal properties . The plant has demonstrated significant antidiabetic activity, particularly in inhibiting α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion .
Antioxidant Potential
Globularin contributes to the antioxidant potential of G. alypum . The plant has shown considerable DPPH radical scavenging activity, a common measure of antioxidant activity .
Anti-Inflammatory Properties
G. alypum, which contains Globularin, has demonstrated anti-inflammatory activity . While the specific role of Globularin in this activity is not explicitly mentioned, it’s likely that it contributes to the overall anti-inflammatory potential of the plant .
Antibacterial Effects
Globularin-rich G. alypum has shown considerable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus . This suggests that Globularin may have potential applications in combating bacterial infections .
Anticancer Activity
Research has indicated that G. alypum, which contains Globularin, has anticancer potential . While the specific role of Globularin in this activity is not explicitly mentioned, it’s likely that it contributes to the overall anticancer potential of the plant .
Antileishmanial Activity
While not directly linked to Globularin, there is evidence of antileishmanial activity in medicinal plants and natural compounds derived from plants . Given the diverse biological activities of Globularin, it’s possible that it could contribute to antileishmanial activity, but further research would be needed to confirm this.
Safety and Hazards
properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIGYBYAZUFDLA-LUVHZPKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347703 | |
| Record name | Globularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Globularin | |
CAS RN |
58286-51-4, 1399-49-1 | |
| Record name | Scutellarioside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058286514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Globularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Globularin and where is it found?
A1: Globularin is an iridoid glucoside primarily isolated from the leaves of Globularia alypum [, , , ], a plant species found in the Mediterranean region. It has also been identified in other Globularia species [, , ] and a few other plant families, including Plantaginaceae [, , ] and Scrophulariaceae [, , , , ].
Q2: What is the molecular formula and weight of Globularin?
A2: The molecular formula of Globularin is C27H34O14 and it has a molecular weight of 582.5 g/mol [].
Q3: How is the structure of Globularin elucidated?
A3: The structure of Globularin has been determined using various spectroscopic techniques including UV, IR, MS, 1H-NMR, 13C-NMR, DEPT, COSY, and HMBC [, , , ]. These methods provide information about the compound's functional groups, connectivity, and spatial arrangement of atoms.
Q4: What is the significance of the first report of a chlorinated iridoid in Globularia alypum?
A4: The discovery of Globularioside, a chlorinated iridoid, in Globularia alypum [] is significant because it represents a novel structural feature within this class of compounds. Additionally, unlike other known 7-chlorinated iridoid glucosides with an alpha chlorine configuration, Globularioside possesses a unique 7beta chlorine substituent.
Q5: Does Globularin exhibit any notable biological activities?
A5: Research suggests that Globularin possesses hypoglycemic activity []. In studies involving diabetic rats, Globularin administration significantly reduced blood glucose levels. Additionally, Globularin exhibited tyrosinase inhibitory activity with an IC50 value of 42 μM [, ].
Q6: Has Globularin been investigated for its potential in treating diabetes?
A7: While Globularin demonstrated hypoglycemic effects in diabetic rats [], further research is crucial to determine its mechanism of action, efficacy, and safety in humans. Studies on Globularia alypum extracts, potentially containing Globularin, have shown antidiabetic potential [], but isolating and understanding the specific contribution of Globularin requires more research.
Q7: Are there any established analytical methods for the detection and quantification of Globularin?
A8: Yes, High-Performance Liquid Chromatography (HPLC) has been used for the determination of Globularin in Globularia alypum [, ]. This method allows for the separation, identification, and quantification of Globularin in complex plant extracts.
Q8: What is the taxonomic significance of identifying specific iridoid glucosides in different Plantago species?
A9: The presence and distribution of iridoid glucosides, such as aucubin, geniposidic acid, and asperuloside, have been investigated in various Plantago species []. These findings offer valuable insights into the chemotaxonomic relationships within the genus, helping to understand the evolutionary pathways and diversification of these plants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





